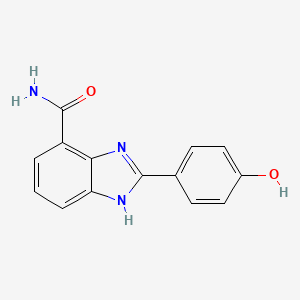

2-(4-羟基苯基)-1H-苯并咪唑-4-甲酰胺

描述

The compound “2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide” is a derivative of azobenzene . Azobenzenes are organonitrogen aromatic compounds that contain a central azo group, where each nitrogen atom is conjugated to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzimidazole, benzoxazole, and benzothiazole were synthesized from 2,4-dihydroxy benzoic acid and 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol respectively .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the synthesized 2-(2′,4′-dihydroxyphenyl) benzimidazole, benzoxazole, and benzothiazole are fluorescent and the emission characteristics are very sensitive to the micro-environment . They show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .Chemical Reactions Analysis

In terms of chemical reactions, derivatives of 1,2,4-triazole exhibit antimicrobial, anticonvulsant, anti-inflammatory, immunomodulatory, and other types of activity, which makes it possible to create effective drugs on their basis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4-(4-Hydroxyphenyl)-2-butanone has a melting point of 81-85 °C (lit.) .科学研究应用

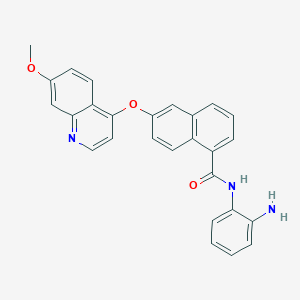

癌症治疗和 DNA 修复抑制: 该化合物已被确认为 DNA 修复酶聚(ADP-核糖)聚合酶 (PARP) 的有效抑制剂,聚(ADP-核糖)聚合酶 (PARP) 在修复 DNA 链断裂中起作用。它具有作为抗阻修饰剂的潜在临床应用,以增强放射治疗和某些癌症化疗的细胞毒性 (White 等人,2000 年)。

PARP 抑制剂的开发: 该化合物是一系列苯并咪唑甲酰胺聚(ADP-核糖)聚合酶 (PARP) 抑制剂的一部分,具有出色的酶效和细胞效力,在癌症治疗中显示出前景 (Penning 等人,2010 年)。

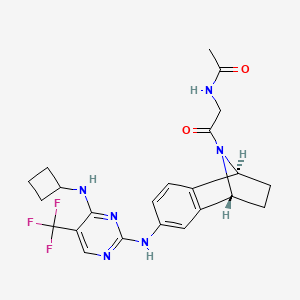

胺能 GPCR 的多靶点配体: 它被确认为胺能 G 蛋白偶联受体 (GPCR) 的多靶点配体,具有作为抗精神病药的潜在应用 (Kaczor 等人,2020 年)。

治疗神经系统疾病的潜力: 该化合物通过与各种神经通路相互作用,在治疗阿尔茨海默病等疾病中显示出潜力 (Borza 等人,2007 年)。

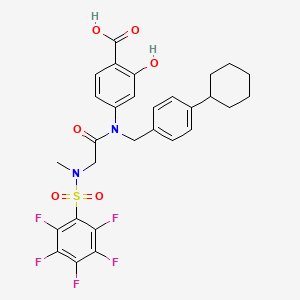

抗氧化活性: 2-(4-羟基苯基)-1H-苯并咪唑-4-甲酰胺的一些衍生物已被研究其抗氧化活性,这在氧化应激相关疾病的背景下具有重要意义 (Kálai 等人,2009 年)。

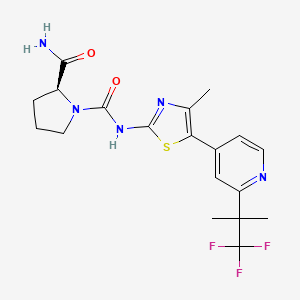

光物理性质: 该化合物已被研究其光物理性质,这可能与荧光标记和传感器的开发相关 (Deshmukh 和 Sekar,2015 年)。

抗菌和抗原生动物活性: 一些衍生物在抗菌和抗原生动物活性方面显示出有希望的结果,表明在治疗传染病方面具有潜在用途 (Özden 等人,2011 年)。

抗乳腺癌活性: 有研究表明某些衍生物在抗乳腺癌活性中有效 (Radwan 等人,2021 年)。

安全和危害

未来方向

属性

IUPAC Name |

2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c15-13(19)10-2-1-3-11-12(10)17-14(16-11)8-4-6-9(18)7-5-8/h1-7,18H,(H2,15,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUGHMOSYJCJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431617 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide | |

CAS RN |

188106-83-4 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)

![3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B612100.png)

![(S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B612109.png)

![4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B612114.png)

![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)